molecular formula C11H15NO4 B14246106 Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 402476-92-0

Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B14246106
CAS No.: 402476-92-0
M. Wt: 225.24 g/mol
InChI Key: XOBHZPWADNGQNO-UHFFFAOYSA-N
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Description

Ethyl 6,9-dioxo-3-azabicyclo[331]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate can be synthesized through a one-pot tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific functional groups and the positions of the ketone and ester groups.

Properties

CAS No.

402476-92-0

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)12-5-7-3-4-9(13)8(6-12)10(7)14/h7-8H,2-6H2,1H3

InChI Key

XOBHZPWADNGQNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CCC(=O)C(C1)C2=O

Origin of Product

United States

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